molecular formula C11H7ClO4S B8740301 5-(Chlorosulfonyl)-1-naphthoic acid

5-(Chlorosulfonyl)-1-naphthoic acid

Cat. No.: B8740301
M. Wt: 270.69 g/mol
InChI Key: ZJQPQFZJWKJWEK-UHFFFAOYSA-N
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Description

5-(Chlorosulfonyl)-1-naphthoic acid is an organic compound with a naphthalene core structure It is characterized by the presence of a chlorosulfonyl group at the 5-position and a carboxylic acid group at the 1-position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chlorosulfonyl)-1-naphthoic acid typically involves the chlorosulfonation of naphthalene-1-carboxylic acid. This reaction is carried out by treating naphthalene-1-carboxylic acid with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:

    Chlorosulfonation: Naphthalene-1-carboxylic acid is reacted with chlorosulfonic acid at a temperature range of 0-5°C. The reaction mixture is stirred for several hours to ensure complete chlorosulfonation.

    Isolation: The reaction mixture is then poured into ice-cold water to precipitate the product. The precipitate is filtered, washed with water, and dried to obtain this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Chlorosulfonyl)-1-naphthoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

Common Reagents and Conditions

    Substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions (room temperature to 50°C) in the presence of a base such as triethylamine.

    Reduction: Lithium aluminum hydride (LiAlH4) is used as a reducing agent in anhydrous ether or tetrahydrofuran (THF) at low temperatures (-78°C to 0°C).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonate Thioester Derivatives: Formed by the reaction with thiols.

    Carboxylate Salts and Esters: Formed by the oxidation of the carboxylic acid group.

Scientific Research Applications

5-(Chlorosulfonyl)-1-naphthoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Biology: Employed in the modification of biomolecules such as proteins and peptides to study their structure and function.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 5-(Chlorosulfonyl)-1-naphthoic acid is primarily based on its ability to undergo nucleophilic substitution reactions. The chlorosulfonyl group is highly reactive and can be readily replaced by various nucleophiles, leading to the formation of diverse derivatives with different biological and chemical properties. The molecular targets and pathways involved depend on the specific derivative formed and its intended application.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-carboxylic acid: Lacks the chlorosulfonyl group and has different reactivity and applications.

    5-Sulfonyl-naphthalene-1-carboxylic acid: Contains a sulfonyl group instead of a chlorosulfonyl group, leading to different chemical properties and reactivity.

    5-Chlorosulfonyl-naphthalene-2-carboxylic acid: Has the chlorosulfonyl group at a different position on the naphthalene ring, resulting in different reactivity and applications.

Uniqueness

5-(Chlorosulfonyl)-1-naphthoic acid is unique due to the presence of both the chlorosulfonyl and carboxylic acid groups on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C11H7ClO4S

Molecular Weight

270.69 g/mol

IUPAC Name

5-chlorosulfonylnaphthalene-1-carboxylic acid

InChI

InChI=1S/C11H7ClO4S/c12-17(15,16)10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H,(H,13,14)

InChI Key

ZJQPQFZJWKJWEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The titled compound was prepared using a modified procedure of Reefschlager et al. (see Reefschlager, J., et al., (2000) EP1038868A2). Naphthalene-1-carboxylic acid (6.56 g, 38.1 mmol) was added in small portions to chlorosulfonic acid (22 g, 12.6 mL, 190 mmol) that was cooled in an ice bath. The reaction was stirred overnight at room temperature. The reaction mixture was poured slowly over ice-water (250 mL) and filtered to afford 45 (8.3 g, 80%) as a white solid. 1H NMR (300 MHz, d6-DMSO) δ 14.0 (s, 1H), 9.11 (d, 1H), 8.80 (d, 1H), 8.08 (d, 1H), 8.00 (d, 1H), 7.56 (m, 2H).
Quantity
6.56 g
Type
reactant
Reaction Step One
Quantity
12.6 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Yield
80%

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